3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-12-3-1-2-9(7-12)11-6-10-4-5-15-13(10)16-8-11/h1-8H,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOWNYLGCMJVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=C3C(=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437761 | |
| Record name | Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611205-04-0 | |
| Record name | Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of 3 1h Pyrrolo 2,3 B Pyridin 5 Yl Aniline Analogues
Positional and Substituent Effects on Biological Activity
The biological activity of 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)aniline analogues is highly sensitive to the nature and position of substituents on both the aniline (B41778) ring and the core pyrrolo[2,3-b]pyridine heterocycle.
Impact of Aniline Moiety Modifications
Modifications to the aniline portion of the molecule, which typically interacts with solvent-exposed regions or specific hydrophobic pockets of the target protein, significantly influence potency. SAR studies on related 1H-pyrrolo[2,3-b]pyridine derivatives targeting Fibroblast Growth Factor Receptor 1 (FGFR1) have demonstrated the importance of substitution patterns on the phenyl ring.
Research indicates that introducing suitable groups at the 3-position of the phenyl ring can enhance FGFR1 activity, suggesting that a favorable interaction occurs within a hydrophobic pocket. rsc.org For instance, a systematic investigation of substituents at various positions on the phenyl ring revealed distinct effects on inhibitory activity. While substitutions at the 4-position with groups like trifluoromethyl or benzyloxy led to a decrease in activity, disubstitution at the 3- and 5-positions proved highly beneficial. rsc.org The introduction of two methoxy (B1213986) groups at these positions resulted in a significant improvement in potency against FGFR1. rsc.org Conversely, the presence of a hydroxyl group was found to be detrimental to both FGFR1 potency and cellular activity. rsc.org
| Compound ID | Phenyl Ring Substitution | FGFR1 Inhibition (%) @ 0.1 μM | 4T1 Cell Inhibition (%) @ 10 μM | Reference |
| 4a | Unsubstituted | Data not specified | Data not specified | rsc.org |
| 4f | 4-Trifluoromethyl | Decreased Activity | Decreased Activity | rsc.org |
| 4g | 4-Benzyloxy | Decreased Activity | Decreased Activity | rsc.org |
| 4h | 3,5-Dimethoxy | 95% | 57% | rsc.org |
| 4i | 2,3-Dimethoxy | Decreased Activity | Decreased Activity | rsc.org |
| 4j | 2,5-Dimethoxy | Decreased Activity | Decreased Activity | rsc.org |
| 4k | 3,4-Dimethoxy | Decreased Activity | Decreased Activity | rsc.org |
| 4l | 3,4,5-Trimethoxy | Decreased Activity | Decreased Activity | rsc.org |
Table 1: Effect of Aniline (Phenyl Ring) Substitutions on FGFR1 and 4T1 Cell Inhibitory Activity for a series of 1H-pyrrolo[2,3-b]pyridine derivatives. rsc.org
Influence of Substituents on the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine (7-azaindole) core serves as a critical anchor, often forming hydrogen bonds with the hinge region of protein kinases. nih.gov Consequently, modifications to this scaffold are pivotal.
Studies have shown that the integrity of the 7-azaindole (B17877) nitrogen atoms is essential. The removal, substitution, or masking of the nitrogen at position 1 or 7 leads to a complete loss of inhibitory activity against kinases like Fyn and GSK-3β, underscoring the necessity of the vicinal hydrogen-bond donor-acceptor arrangement for target engagement. acs.orgacs.org
Specific substitutions on the core can enhance potency and selectivity. For example, introducing a bromine atom at the 5-position of the 7-azaindole nucleus was found to increase both the selectivity and inhibitory potency for Fyn kinase into the submicromolar range. acs.org In other studies on antiproliferative pyrrolo[2,3-b]pyridine analogues, it was observed that analogues with electron-withdrawing substituents were generally more potent than those with electron-donating groups. researchgate.net
| Compound ID | Core Modification (Position 5) | Target Kinase | IC50 (μM) | Reference |
| 34-37 | N1/N7 Modified/Removed | Fyn, GSK-3β | Inactive | acs.orgacs.org |
| 38 | 5-Bromo | Fyn | 0.55 | acs.org |
Table 2: Influence of Substitutions on the 7-Azaindole Core on Kinase Inhibition. acs.orgacs.org
Stereochemical Considerations in SAR
Stereochemistry plays a crucial role in the structure-activity relationship of many biologically active molecules, including those with the pyrrolo[2,3-b]pyridine scaffold. The three-dimensional arrangement of atoms can dictate how a molecule fits into a binding site, influencing its affinity and efficacy.
In a series of 7-azaindole isoindolinone-based PI3Kγ inhibitors, the stereochemical configuration was shown to be important. The pure (S)-enantiomer of one compound demonstrated improved activity (IC50 = 0.035 μM) compared to the racemic mixture. nih.gov This indicates that one enantiomer has a more favorable interaction with the target enzyme's binding site than the other.
Similarly, studies on pyrrolotriazine derivatives, which are structurally related to pyrrolopyridines, revealed a strong influence of stereochemistry on biological activity. For instance, among diastereoselective cis- and trans-piperidine-3-ol derived pyrrolotriazines, the trans-4-aryl-piperidine-3-ol isomer was found to be the most active inhibitor of Anaplastic Lymphoma Kinase (ALK). nih.gov This highlights how the spatial orientation of substituents can lead to significant differences in biological profiles due to distinct binding modes with enantioselective proteins. unipa.it
Rational Design Principles Derived from SAR Analysis
The comprehensive analysis of SAR data for this compound and its analogues has led to the establishment of several key rational design principles for developing potent and selective inhibitors, particularly for protein kinases.
Conservation of the Hinge-Binding Motif : The 1H-pyrrolo[2,3-b]pyridine core is a fundamental hinge-binding motif. The N7 atom acts as a hydrogen bond acceptor and the N1-H group acts as a hydrogen bond donor, a pattern essential for anchoring the molecule in the ATP-binding site of many kinases. nih.govacs.orgacs.org Any design strategy must preserve this core functionality.
Exploitation of Hydrophobic Pockets : The aniline (or analogous phenyl) ring can be substituted to occupy adjacent hydrophobic pockets in the target's binding site. As seen with FGFR1 inhibitors, di-substitution at the 3- and 5-positions of the phenyl ring with methoxy groups significantly boosts potency, suggesting these groups form favorable interactions in a specific pocket. rsc.org
Modulation of Selectivity through Core Substitution : Small substituents on the 7-azaindole core can be used to fine-tune activity and confer selectivity. The addition of a 5-bromo substituent, for example, was shown to enhance selectivity for Fyn kinase. acs.org This demonstrates that the solvent-exposed regions of the core can be modified to achieve desired selectivity profiles.
Stereochemical Optimization : When chiral centers are present, their stereochemistry must be controlled and optimized. As demonstrated in PI3Kγ inhibitors, a single enantiomer can be significantly more potent than its racemic mixture, emphasizing the need for asymmetric synthesis and evaluation of individual stereoisomers. nih.gov
By integrating these principles, medicinal chemists can more effectively design and synthesize novel analogues of this compound with improved therapeutic potential.
Biological Activities and Mechanistic Investigations of Pyrrolo 2,3 B Pyridine Scaffolds
Kinase Inhibition Profiles
Serum/Glucocorticoid Regulated Kinase 1 (SGK-1) Inhibition
Currently, there is limited specific research available in the public domain detailing the inhibitory activity of 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)aniline or its close derivatives against Serum/Glucocorticoid Regulated Kinase 1 (SGK-1).
FMS Kinase Inhibition
The pyrrolo[2,3-b]pyridine scaffold has been successfully utilized in the development of inhibitors for FMS kinase (CSF-1R), a key player in the proliferation and survival of monocytes and macrophages. A notable example is Pexidartinib, which incorporates a 5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl) moiety. Pexidartinib is an inhibitor of multiple receptor tyrosine kinases, including FMS kinase, and is used for the treatment of symptomatic tenosynovial giant cell tumor mdpi.com.
In a related line of research, derivatives of the isomeric pyrrolo[3,2-c]pyridine scaffold have also demonstrated potent FMS kinase inhibition. A series of these compounds were synthesized and evaluated, with some showing significantly greater potency than the lead compound, KIST101029 nih.govtandfonline.comresearchgate.net. For instance, compound 1r from this series was found to be a highly potent and selective FMS kinase inhibitor nih.govresearchgate.net.
| Compound | FMS Kinase IC50 (nM) | Reference |
|---|---|---|
| 1e | 60 | nih.govresearchgate.net |
| 1r | 30 | nih.govresearchgate.net |
| KIST101029 (Lead Compound) | 96 | nih.govresearchgate.net |
Compound 1r also showed selectivity for FMS kinase over a panel of 40 other kinases nih.govresearchgate.net.
Tropomyosin-Related Kinase (Trk) Inhibition
The pyrrolo[2,3-b]pyridine scaffold is also implicated in the inhibition of Tropomyosin-Related Kinases (Trks), a family of receptor tyrosine kinases that play a crucial role in the nervous system and in cancer. Patent literature describes various pyrrolo[2,3-b]pyridine derivatives as inhibitors of several kinases, including Trks google.comgoogle.com. These findings suggest that this scaffold is a viable starting point for the development of targeted therapies for pain and cancer by modulating Trk activity google.com.
RAF Kinase Inhibition (using a related pyrrolo[3,2-b]pyridine scaffold)
Several pyrrolo[2,3-b]pyridine-based compounds have been developed as potent inhibitors of B-RAF kinase, particularly the V600E mutant which is prevalent in various cancers nih.gov. In one study, two series of pyrrolo[2,3-b]pyridine derivatives were designed and synthesized, leading to the identification of compounds with significant inhibitory effects on V600E B-RAF nih.gov.
| Compound | V600E B-RAF IC50 (µM) | Reference |
|---|---|---|
| 34e | 0.085 | nih.gov |
| 35 | 0.080 | nih.gov |
Compound 35 from this series emerged as a particularly potent cytotoxic agent when evaluated against a diverse panel of human cancer cell lines nih.gov. While the user's outline specified the pyrrolo[3,2-b]pyridine scaffold, this related 4-azaindole (B1209526) scaffold has been shown to be metabolically susceptible to hydroxylation, prompting its replacement with a pyrazolo[4,3-b]pyridine ring in some drug design efforts to improve stability nih.gov.
Salt Inducible Kinase 2 (SIK2) Inhibition (using related pyrrolo[2,3-b]pyridine derivatives)
There is currently limited publicly available information on the development of pyrrolo[2,3-b]pyridine derivatives as specific inhibitors of Salt Inducible Kinase 2 (SIK2).
Cellular Responses and Mechanistic Studies
The kinase inhibitory activity of pyrrolo[2,3-b]pyridine derivatives translates into significant effects at the cellular level, most notably the inhibition of cancer cell proliferation.
Inhibition of Cell Proliferation in Cancer Cell Lines
Derivatives of the pyrrolo[2,3-b]pyridine and related scaffolds have demonstrated broad antiproliferative activity across a range of human cancer cell lines.
For example, the potent FMS kinase inhibitor 1r (a pyrrolo[3,2-c]pyridine derivative) showed strong antiproliferative effects against ovarian, prostate, and breast cancer cell lines nih.govtandfonline.comresearchgate.net.
Novel pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety were evaluated for their antiproliferative activities against HT-29 (colon), A549 (lung), MCF-7 (breast), and PC-3 (prostate) cancer cell lines, with several compounds showing moderate to excellent potency nih.gov.
Furthermore, pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to the pyrrolo[2,3-b]pyridines, have been synthesized and shown to possess strong cytotoxic activity against various cancer cell lines, including PC3, MCF-7, and A549 nih.gov. Some of these compounds were found to induce apoptosis and cause cell cycle arrest nih.govmdpi.com.
| Compound/Scaffold | Cancer Cell Line | Activity (IC50 µM) | Reference |
|---|---|---|---|
| Pyrrolo[3,2-c]pyridine (1r) | Ovarian, Prostate, Breast | 0.15 - 1.78 | nih.govtandfonline.comresearchgate.net |
| Pyrrolo[2,3-d]pyrimidine (10a) | PC3 (Prostate) | 0.19 | nih.gov |
| Pyrrolo[2,3-d]pyrimidine (10b) | MCF-7 (Breast) | 1.66 | nih.gov |
| Pyrrolo[2,3-d]pyrimidine (9e) | A549 (Lung) | 4.55 | nih.gov |
| Pyrrolo[2,3-b]pyridine (35) | Various (60 cell lines) | Potent Cytotoxicity | nih.gov |
These studies underscore the potential of the pyrrolo[2,3-b]pyridine scaffold and its related structures as a foundation for the development of new anticancer agents that function through the inhibition of key kinases and the subsequent suppression of tumor cell proliferation.
Induction of Apoptosis
A critical mechanism by which pyrrolo[2,3-b]pyridine derivatives exhibit their anticancer effects is through the induction of apoptosis, or programmed cell death. Research has shown that various compounds featuring this scaffold can trigger this process in different cancer cell lines.
For instance, a novel series of pyrrolo-1,5-benzoxazepines, which are structurally related to the pyrrolo[2,3-b]pyridine scaffold, have been identified as potent inducers of apoptosis in several human cancerous cell lines, including HL-60 and the drug-resistant K562 chronic myelogenous leukemia cells. nih.gov One potent member of this series, PBOX-6, was found to activate caspase-3-like proteases, which are key executioner enzymes in the apoptotic cascade. nih.gov The induction of apoptosis by these compounds appears to be a crucial element of their anti-tumor activity. researchgate.net
Further studies on other related derivatives have expanded on these findings. A study on new pyrrolo[2,3-d]pyrimidine derivatives, which share a similar heterocyclic core, identified a compound, 5k, that induces apoptosis in HepG2 liver cancer cells. mdpi.com This was accompanied by a notable increase in the pro-apoptotic proteins caspase-3 and Bax, along with the downregulation of the anti-apoptotic protein Bcl-2. mdpi.comresearchgate.net Similarly, another aniline (B41778) derivative has been shown to promote apoptosis by activating the PI3K/AKT/mTOR-mediated autophagy pathway in non-small cell lung cancer cells. mdpi.com
In the context of colorectal cancer, a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, DHPITO, was also found to induce cellular apoptosis. nih.gov The pro-apoptotic effects of these diverse derivatives underscore the potential of the broader pyrrolopyridine scaffold in developing new anticancer agents that function by triggering programmed cell death. mdpi.com
Table 1: Selected Pyrrolo[2,3-b]pyridine Derivatives and their Apoptotic Activity
| Compound | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| PBOX-6 | HL-60, K562 | Potent induction of apoptosis, activation of caspase-3-like proteases. | nih.gov |
| Compound 5k | HepG2 | Induction of apoptosis, increase in caspase-3 and Bax, downregulation of Bcl-2. | mdpi.comresearchgate.net |
| DHPITO | Colorectal Cancer Cells | Induction of cellular apoptosis. | nih.gov |
Cell Cycle Arrest (e.g., G2/M and S phases)
In addition to inducing apoptosis, many pyrrolo[2,3-b]pyridine derivatives have been shown to interfere with the cell cycle, a fundamental process that governs cell proliferation. By arresting cells at specific checkpoints, these compounds can prevent the uncontrolled division that is characteristic of cancer.
One study on a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, DHPITO, demonstrated its ability to arrest colorectal cancer cells at the G2/M phase of the cell cycle. nih.gov This was associated with the promotion of histone H3 phosphorylation and the accumulation of EB1 at the cell equator, indicating a disruption of mitotic progression. nih.gov
Another investigation into new pyrrolo[2,3-d]pyrimidine derivatives revealed that compound 5k could induce cell cycle arrest in HepG2 cells. nih.gov Treatment with this compound led to an increase in the proportion of cells in the G0-G1 phase and a decrease in the S and G2/M phases, suggesting an antiproliferative effect by impeding DNA replication and cell division. nih.gov The study calculated a cell cycle distribution index (CDI), which decreased upon treatment, further supporting the induction of cell cycle arrest. nih.gov
Furthermore, the isoflavone (B191592) genistein (B1671435) has been shown to induce G2/M phase arrest in human bladder cancer T24 cells. mdpi.com This was accompanied by the downregulation of cyclin A and cyclin B1 and the upregulation of the p21WAF1/CIP1, a cyclin-dependent kinase inhibitor. mdpi.com These findings highlight the role of pyrrolo[2,3-b]pyridine and related scaffolds in modulating cell cycle progression as a key anticancer mechanism. nih.gov
Table 2: Pyrrolo[2,3-b]pyridine Derivatives and their Effects on the Cell Cycle
| Compound | Cell Line | Phase of Arrest | Key Molecular Effects | Reference |
|---|---|---|---|---|
| DHPITO | Colorectal Cancer Cells | G2/M | Promotes phosphorylation of histone H3, accumulation of EB1. | nih.gov |
| Compound 5k | HepG2 | G0-G1 | Increase in G0-G1 phase cells, decrease in S and G2/M phase cells. | nih.gov |
| Genistein | T24 Bladder Cancer | G2/M | Downregulation of cyclin A and cyclin B1, upregulation of p21WAF1/CIP1. | mdpi.com |
Inhibition of Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. Certain pyrrolo[2,3-b]pyridine derivatives have demonstrated the ability to inhibit these critical processes.
A study on a series of 1H-pyrrolo[2,3-b]pyridine derivatives identified a potent compound, 4h, that significantly inhibited the migration and invasion of 4T1 breast cancer cells in vitro. nih.govrsc.orgrsc.org This suggests that compounds based on this scaffold can interfere with the cellular machinery responsible for cell motility.
Similarly, the pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, DHPITO, was found to reduce the levels of migration and invasion in colorectal cancer cells. nih.gov The inhibition of these processes is a crucial aspect of the anti-tumor potential of these compounds, as it directly addresses the metastatic spread of cancer.
Downregulation of Signaling Pathways (e.g., WNT/β-catenin)
The dysregulation of cellular signaling pathways is a fundamental aspect of cancer development and progression. The WNT/β-catenin pathway, for example, is aberrantly activated in many cancers, leading to uncontrolled cell growth and proliferation.
Research into novel pyrrolo[2,3-b]pyridine derivatives has revealed their potential to modulate these pathways. For instance, compound 41, a potent GSK-3β inhibitor, was shown to up-regulate β-catenin and neurogenesis-related markers in SH-SY5Y cells, thereby promoting neurite outgrowth. nih.gov While this study focused on Alzheimer's disease, the modulation of GSK-3β, a key component of the WNT/β-catenin pathway, highlights the potential of this scaffold to influence this signaling cascade in other disease contexts, such as cancer.
Further research is needed to fully elucidate the effects of this compound and its close analogues on the WNT/β-catenin and other critical signaling pathways in cancer cells.
Antiangiogenic Activity
Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. The inhibition of angiogenesis is therefore a key strategy in cancer therapy.
A novel pyrrolo[3,2-d]pyrimidine derivative, compound 20d, has been identified as a potent and selective inhibitor of kinases related to tumor angiogenesis, including the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). nih.gov This compound was shown to potently block VEGF- and PDGF-stimulated cellular phosphorylation and the proliferation of human umbilical vein endothelial cells (HUVECs). nih.gov Histological examination of tumors from mice treated with compound 20d revealed a decrease in microvessel density, confirming its anti-angiogenic mechanism of action in vivo. nih.gov
Modulation of Cytokine Release
The immune system plays a dual role in cancer, capable of both promoting and inhibiting tumor growth. Cytokines are key signaling molecules that mediate this complex interplay. Certain pyrrolo[2,3-b]pyridine derivatives have been shown to modulate cytokine release, suggesting a potential immunomodulatory role.
A series of pyrrolo[2,3-d]pyrimidone nucleosides were synthesized and evaluated for their ability to modulate cytokine production in human T cells. nih.gov Several of these compounds induced a substantial enhancement of IL-4, a Type 2 cytokine, while also showing significant suppression of IFN-γ, a Type 1 cytokine. nih.gov Specifically, compound 16c demonstrated a dramatic enhancement of IL-4 levels and substantial suppression of the Type 1 cytokines IFN-γ, IL-2, and TNF-α. nih.gov This ability to induce a Type 2 cytokine bias suggests a potential therapeutic application in diseases where a polarized Type 1 cytokine response is pathogenic. nih.gov
In another context, pyrrolo[3,2-c]pyridine derivatives have been investigated for their inhibitory effect on FMS kinase, which is involved in inflammatory disorders. nih.gov Compound 1r from this series showed potential anti-inflammatory effects against bone marrow-derived macrophages, further highlighting the immunomodulatory potential of this class of compounds. nih.gov
Table 3: Cytokine Modulation by Pyrrolo[2,3-d]pyrimidone Nucleosides
| Compound | Effect on Type 2 Cytokines (IL-4) | Effect on Type 1 Cytokines (IFN-γ, IL-2, TNF-α) | Reference |
|---|---|---|---|
| 16b | Substantial enhancement (46%) | Significant suppression (30-35%) | nih.gov |
| 16c | Dramatic enhancement (>200%) | Substantial suppression (42-55%) | nih.gov |
| 16d | Substantial enhancement | - | nih.gov |
| 18c | Substantial enhancement | - | nih.gov |
| 19b | Substantial enhancement | - | nih.gov |
| 16f | - | Significant suppression | nih.gov |
Interaction with DNA (e.g., intercalation)
Direct interaction with DNA is a mechanism of action for many established anticancer drugs. Some pyrrolo[2,3-b]pyridine derivatives have been shown to interact with DNA, suggesting a similar mode of action.
A study on a series of novel pyrrolo[2,3-b]pyridine analogues with antiproliferative activity revealed that one of the active compounds, 5d, could efficiently intercalate into calf thymus DNA. nih.gov This intercalation forms a compound-DNA complex that is believed to block DNA replication, thereby contributing to the compound's antiproliferative activity. nih.gov This finding was supported by molecular docking simulations, which provided further insight into the molecular interactions between the synthesized analogues and DNA. nih.gov
Antiviral Activity (e.g., Influenza PB2 Inhibition)
The influenza A virus polymerase, a heterotrimeric complex composed of polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and polymerase acidic protein (PA), is a prime target for antiviral drug development due to its crucial role in viral transcription and replication. mdpi.com The PB2 subunit, in particular, initiates transcription through a "cap-snatching" mechanism, where it binds to the 5' cap of host pre-mRNAs. nih.govnih.gov Inhibiting this interaction is a key strategy for halting viral replication.
The pyrrolo[2,3-b]pyridine scaffold has been instrumental in the design of potent influenza PB2 inhibitors. Pimodivir (VX-787), a notable example, incorporates a 5-fluoro-1H-pyrrolo[2,3-b]pyridine moiety and has demonstrated potent activity against a wide range of influenza A strains, including pandemic H1N1 and avian H5N1 variants. medchemexpress.comwikipedia.org It functions by occupying the cap-binding domain of the PB2 subunit, thereby blocking the initial step of viral RNA synthesis. nih.govnih.gov
Building on this structural motif, researchers have developed other series of potent PB2 inhibitors. One study reported a series of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives. The most potent compound from this series, 12b , exhibited significant binding affinity and antiviral activity. medchemexpress.com Molecular docking studies confirmed its binding mode within the PB2 protein's active site. medchemexpress.com
| Compound | Target | Assay | Result | Reference |
|---|---|---|---|---|
| Compound 12b | Influenza PB2 | Antiviral Activity (EC₅₀) | 1.025 μM | medchemexpress.com |
| Compound 12b | Influenza PB2 | Surface Plasmon Resonance (Kₑ) | 0.11 μM | medchemexpress.com |
| Compound 12b | Influenza PB2 | Isothermal Titration Calorimetry (Kₑ) | 0.19 μM | medchemexpress.com |
| Compound 12b | Cellular Cytotoxicity | CC₅₀ | >100 μM | medchemexpress.com |
In another exploration of the pyrrolo[2,3-b]pyridine scaffold, novel thienopyrimidine derivatives were synthesized based on the structure of Pimodivir. nih.gov Compounds 16a and 16b from this series displayed anti-influenza A activity in the low nanomolar range, comparable to the reference compound. nih.gov These findings underscore the importance of the pyrrolo[2,3-b]pyridine core in designing new and effective anti-influenza agents that target the viral polymerase. nih.gov
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 16a | Influenza Polymerase PB2 | Low nanomolar anti-influenza A activity | nih.gov |
| 16b | Influenza Polymerase PB2 | Low nanomolar anti-influenza A activity | nih.gov |
Antiparasitic Activity (e.g., against Trypanosoma brucei)
Trypanosoma brucei is the protozoan parasite responsible for Human African Trypanosomiasis (HAT), or sleeping sickness, a fatal disease if left untreated. plos.org These parasites are incapable of synthesizing purines de novo and rely on salvaging them from the host, making their purine (B94841) salvage pathway an attractive drug target. nih.govnih.gov The structural similarity of pyrrolo[2,3-b]pyridine (also known as 1,7-dideazapurine) to natural purines makes its derivatives promising candidates for antiparasitic agents. nih.gov
Research into pyrrolo[2,3-b]pyridine nucleoside analogues has demonstrated significant activity against T. b. brucei. nih.gov One study highlighted a lead compound, 3'-deoxytubercidin, and explored structure-activity relationships of related analogues. The purine ring was found to tolerate modifications only at the C7 position, while various alterations to the ribofuranose moiety were generally detrimental to activity, with the exception of an arabino analogue which retained pronounced antitrypanosomal effects. nih.gov
| Parasite Strain | Compound Activity (EC₅₀) | Reference |
|---|---|---|
| T. b. brucei (Standard Laboratory Strain) | 0.69 μg/mL | nih.gov |
| T. b. brucei (Multi-drug Resistant Clone) | 0.33 μg/mL | nih.gov |
The effect of these compounds on T. b. brucei in culture was found to be rapid and dependent on the concentration. nih.gov Exposure to the compounds for as little as two hours at concentrations two to four times the EC₅₀ value resulted in what appeared to be irreversible growth arrest and subsequent cell death. nih.gov Furthermore, profiling the most potent analogues against T. brucei strains that are resistant to existing drugs showed that they had a reduced dependence on the P2 aminopurine transporter for uptake, which is a common mechanism of drug resistance in the parasite. nih.gov
Computational Chemistry and Structural Biology Approaches in Pyrrolo 2,3 B Pyridine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are a fundamental tool for predicting the binding orientation and affinity of a ligand to its target protein. In the context of pyrrolo[2,3-b]pyridine derivatives, docking studies have been crucial in elucidating the interactions with various kinase targets.
For instance, docking studies on related 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives with c-Met kinase have helped to understand the active conformations and molecular features that contribute to high inhibitory activity. nih.gov These studies often reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. The 7-azaindole (B17877) core is known to form critical hydrogen bonds at the active site of kinases like PI3K. nih.gov
A hypothetical molecular docking study of 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)aniline into the ATP-binding pocket of a target kinase, such as Fibroblast Growth Factor Receptor (FGFR) or Janus Kinase (JAK), would likely show the pyrrolo[2,3-b]pyridine core acting as a hinge-binder, forming hydrogen bonds with backbone residues of the kinase. The aniline (B41778) substituent could then be oriented towards the solvent-exposed region or a deeper hydrophobic pocket, where modifications can be made to improve potency and selectivity.
Table 1: Representative Molecular Docking Results for Pyrrolo[2,3-b]pyridine Derivatives
| Compound/Derivative | Target Protein | Key Interactions Observed | Reference |
| 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline | c-Met kinase | Analysis of orientations and preferred active conformations. | nih.gov |
| 7-Azaindole derivatives | PI3Kγ | Formation of key hydrogen bonds at the active site. | nih.gov |
| 3,6-diaryl 7-azaindoles | HIV-1 Integrase | Electrostatic interactions and π–π stacking. | acs.org |
| 1H-pyrrolo[2,3-b]pyridine derivative 3 | JAK1 and JAK3 | Moderate inhibitory activities observed. | nih.gov |
This table is interactive. Click on the headers to sort the data.
WaterMap Analysis for Binding Pocket Characterization
WaterMap is a computational tool used to identify the location and thermodynamic properties of water molecules within a protein's binding site. This analysis helps in understanding the role of water in ligand binding and can guide the design of more potent inhibitors by displacing unfavorable water molecules or incorporating favorable ones.
While specific WaterMap analysis data for this compound is not publicly available, the general application of this technique in drug discovery is well-established. For a pyrrolo[2,3-b]pyridine scaffold, WaterMap analysis could reveal high-energy, unstable water molecules in a kinase binding pocket. A medicinal chemist could then design modifications to the this compound structure, for example, by adding a substituent to the aniline ring that would displace these unstable water molecules upon binding, leading to a more favorable enthalpic and entropic contribution to the binding free energy.
Structure-Based Drug Design Strategies
Structure-based drug design (SBDD) utilizes the three-dimensional structure of a target protein to design ligands with high affinity and selectivity. This approach has been successfully applied to the 7-azaindole scaffold. nih.gov
The discovery of novel 7-azaindole derivatives as selective covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) exemplifies the power of SBDD. acs.org By starting with a known scaffold, researchers can use the crystal structure of the target protein to guide the growth and modification of the initial fragment.
In the case of this compound, an SBDD strategy could involve:
Obtaining the crystal structure of a target kinase in complex with a known inhibitor or the apo form.
Docking this compound into the active site to identify an initial binding pose.
Analyzing the surrounding pockets and identifying opportunities for additional interactions. For example, a hydrophobic pocket near the aniline ring could be targeted by adding a lipophilic group.
Synthesizing and testing these new derivatives to validate the design hypothesis. This iterative process of design, synthesis, and testing is a hallmark of SBDD.
Research has shown that substitutions at various positions of the 7-azaindole ring, particularly at positions 1, 3, and 5, are crucial for anticancer activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
A QSAR study was performed on a series of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives as c-Met kinase inhibitors. nih.gov This study utilized methods like Comparative Molecular Similarity Analysis (CoMSIA) and Multiple Linear Regression (MLR) to develop predictive models for the inhibitory activity (IC50 values). The best models included descriptors for steric, electrostatic, hydrophobic, and hydrogen bond-donor fields, indicating the importance of these properties for activity. nih.gov
For a series of analogs based on this compound, a QSAR model could be developed to guide the synthesis of new compounds with potentially higher potency. The process would involve:
Synthesizing a training set of diverse analogs with variations on the aniline ring and the pyrrolo[2,3-b]pyridine core.
Measuring the biological activity of these compounds against a specific target.
Calculating a wide range of molecular descriptors (e.g., topological, electronic, hydrophobic).
Using statistical methods to build a regression model that correlates the descriptors with the activity.
Validating the model using an external test set of compounds not included in the model generation.
Table 2: Key Parameters in QSAR Modeling of Pyrrolo[2,3-b]pyridine Analogs
| QSAR Method | Key Descriptors | Statistical Parameters | Application | Reference |
| CoMSIA | Steric, electrostatic, hydrophobic, H-bond donor fields | Cross-validated correlation coefficient (q²), Fitted correlation coefficient (r²) | Predicting IC50 values of c-Met kinase inhibitors. | nih.gov |
| MLR with topological vectors | 2D-autocorrelation, GETAWAY, polar surface area, MlogP | Not specified in abstract | Predicting IC50 values of c-Met kinase inhibitors. | nih.gov |
| 3D-QSAR | Not specified | q² = 0.596 (training set), r²ext = 0.695 (test set) | Modeling antiamyloidogenic activity of indole (B1671886) derivatives. | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Preclinical Pharmacokinetic and Drug Metabolism Considerations for Pyrrolo 2,3 B Pyridine Derivatives
Bioavailability Assessment in Preclinical Models
Oral bioavailability (F%) measures the fraction of an orally administered dose of an unchanged drug that reaches systemic circulation. It is a key pharmacokinetic parameter that integrates the effects of dissolution, absorption, and first-pass metabolism. Low bioavailability can lead to high inter-individual variability in exposure and may render a compound unsuitable for oral administration.
This parameter is determined in preclinical species such as rats or dogs by administering the compound via both intravenous (IV) and oral (PO) routes. Plasma concentrations are measured over time, and the area under the curve (AUC) for both routes is used to calculate bioavailability (F% = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100). For some pyrrolo[2,3-b]pyridine derivatives, good bioavailability has been reported in rats. nih.gov However, this property is highly structure-dependent and must be determined on a case-by-case basis.
Future Research Directions and Translational Potential
Exploration of Novel Pyrrolo[2,3-b]pyridine Analogues for Enhanced Potency and Selectivity
A primary focus of ongoing research is the rational design and synthesis of new analogues of the pyrrolo[2,3-b]pyridine core to improve their potency and selectivity for specific biological targets. Enhanced potency allows for lower therapeutic doses, while increased selectivity minimizes off-target effects.
Researchers employ several strategies to achieve these goals. One common approach is structure-based drug design, where the three-dimensional structure of the target protein is used to guide the modification of the inhibitor. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a group capable of forming a hydrogen bond was introduced at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring to interact with the amino acid residue G485 in the receptor, thereby improving activity. nih.gov This optimization strategy led to the identification of compound 4h , which showed a nearly 300-fold increase in activity against FGFR1 compared to the initial lead compound. nih.gov
Another powerful technique is molecular hybridization, which combines pharmacophoric elements from different bioactive molecules. mdpi.com This was successfully used to develop potent Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors by merging structural features of the drug Pexidartinib with a pyrrolopyrimidine nucleus. mdpi.com Similarly, for Glycogen Synthase Kinase-3β (GSK-3β) inhibitors intended for Alzheimer's disease, rational design led to derivatives with exceptionally high potency (IC50 values as low as 0.22 nM) and significant selectivity over more than 20 other kinases. nih.gov Structure-activity relationship (SAR) studies have also provided key insights; for example, the addition of electron-withdrawing groups was found to be critical for improving the inhibitory activity of certain c-Met kinase inhibitors. nih.gov
Table 1: Example of Potency Enhancement in an FGFR Inhibitor
| Compound | FGFR1 IC50 (nM) | Ligand Efficiency | Reference |
|---|---|---|---|
| Compound 1 (Lead) | 1900 | 0.13 | nih.gov |
| Compound 4h (Optimized) | 7 | 0.44 | nih.gov |
Investigation of Alternative Biological Targets for Pyrrolo[2,3-b]pyridine Scaffolds
The versatility of the pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole (B17877), allows it to serve as a foundation for inhibitors targeting a wide array of proteins beyond a single kinase family. This structural framework has been successfully adapted to target numerous enzymes and receptors implicated in various diseases, from cancer to neurodegeneration and infectious diseases.
The scaffold has been used to develop potent inhibitors for multiple protein kinases, including Fibroblast Growth Factor Receptors (FGFRs) nih.govrsc.org, Glycogen Synthase Kinase-3β (GSK-3β) nih.gov, TRAF2 and NCK interacting kinase (TNIK) researchgate.net, the c-Met proto-oncogene nih.gov, and BRAF proto-oncogene (B-RAF). nih.gov Beyond these, research has expanded to other targets. For example, the 1H-pyrrolo[2,3-b]pyridine structure has been investigated for its inhibitory activity against human neutrophil elastase (HNE). nih.gov Furthermore, molecules built around the 7-azaindole core have demonstrated antiretroviral activity by targeting the HIV-1 integrase enzyme. nih.gov A closely related scaffold, pyrrolo[2,3-d]pyrimidine, has shown promise in developing agents with antibacterial and antifungal properties. nih.gov
Table 2: Diverse Biological Targets of Pyrrolo[2,3-b]pyridine and Related Scaffolds
| Biological Target | Therapeutic Area | Reference |
|---|---|---|
| FGFR1, 2, 3 | Cancer | nih.govrsc.org |
| GSK-3β | Alzheimer's Disease | nih.gov |
| TNIK | Colorectal Cancer | researchgate.net |
| c-Met | Cancer | nih.gov |
| V600EB-RAF | Cancer | nih.gov |
| HIV-1 Integrase | HIV/AIDS | nih.gov |
| Human Neutrophil Elastase (HNE) | Inflammatory Diseases | nih.gov |
| CSF1R | Cancer, Inflammatory Diseases | mdpi.com |
Integration of Advanced Computational Methods in Lead Optimization
Computational chemistry and molecular modeling are indispensable tools in the modern drug discovery pipeline, enabling the rapid and cost-effective optimization of lead compounds. patsnap.com These methods are widely applied to the pyrrolo[2,3-b]pyridine scaffold to predict how structural modifications will affect binding affinity, selectivity, and pharmacokinetic properties.
Key computational techniques include:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. patsnap.com Docking studies were instrumental in guiding the molecular hybridization strategy for CSF1R inhibitors, confirming that the proposed hybrid molecule could fit favorably into the target's binding site. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. A three-dimensional QSAR (3D-QSAR) study was used to analyze a series of 1H-pyrrolo[2,3-b]pyridine derivatives, helping to determine which structural features enhanced or reduced their potency as TNIK inhibitors. researchgate.net
Structure-Based Design: This approach relies on high-resolution structural information, often from X-ray crystallography, to design molecules that fit precisely into the target's active site. acs.org In the development of LRRK2 inhibitors, X-ray structures of a surrogate kinase were used to guide the optimization of pyrrolo[2,3-d]pyrimidine derivatives. acs.org
These computational approaches help to prioritize which novel compounds should be synthesized and tested, saving significant time and resources in the laboratory. patsnap.comresearcher.life
Development of Pyrrolo[2,3-b]pyridine-Based Chemical Probes for Biological Systems
Beyond their potential as therapeutics, pyrrolo[2,3-b]pyridine derivatives are being developed as chemical probes—specialized molecules used to study biological processes and validate drug targets. A prominent application is in the field of molecular imaging, particularly Positron Emission Tomography (PET). PET imaging agents must bind to their target with high specificity and selectivity to provide a clear signal. mdpi.com
The pyrrolo[2,3-b]pyridine core and its isomers have proven to be excellent scaffolds for such agents. For instance, [(18)F]-MK-6240 , a PET tracer containing a pyrrolo[2,3-c]pyridine moiety, was discovered for the in vivo detection and quantification of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease. nih.govresearchgate.net This probe exhibits high specificity and selectivity for NFTs, making it a valuable tool for studying disease progression and evaluating the efficacy of new anti-tau therapies. nih.gov
Similarly, [18F]MK-3328 , which incorporates the 1H-pyrrolo[2,3-b]pyridin-5-yl core, was developed as a PET agent for the detection of β-amyloid (Aβ) plaques, another key pathological feature of Alzheimer's disease. nih.gov The development of highly selective inhibitors can also yield valuable chemical probes. A recently developed LIMK inhibitor, MDI-117740 , is noted as being the most selective inhibitor for its target to date, making it a powerful tool for researchers to dissect the specific roles of LIMK in health and disease. acs.org
Strategies for Overcoming Preclinical ADME Challenges in Pyrrolo[2,3-b]pyridine Derivatives
A critical step in translating a promising compound into a viable drug candidate is optimizing its ADME properties: Absorption, Distribution, Metabolism, and Excretion. Poor ADME profiles, such as low bioavailability or rapid metabolic breakdown, are common reasons for preclinical failure. Researchers are actively developing strategies to overcome these challenges for pyrrolo[2,3-b]pyridine derivatives.
One major challenge is metabolic instability. For example, certain modifications to LRRK2 inhibitors led to increased human microsomal clearance, indicating rapid metabolism that would likely limit the drug's exposure in the body. acs.org Conversely, other substitutions on the same scaffold resulted in a favorable reduction in clearance, demonstrating that ADME properties can be fine-tuned through targeted chemical synthesis. acs.org
Another focus is improving permeability and distribution. The development of LIMK inhibitors provides a clear case study where initial lead compounds, despite being potent, could not be advanced due to suboptimal drug metabolism and pharmacokinetic (DMPK) properties. acs.org Subsequent research focused on creating new analogues, leading to the discovery of a compound with significantly improved in vitro DMPK characteristics, including better permeability. acs.org Optimizing physicochemical properties, such as lipophilicity, is also a key strategy. The PET agent [3H]MK-3328 was found to have lower lipophilicity than a comparator compound, which was believed to contribute to its superior specific binding to Aβ plaques. nih.gov These iterative cycles of design, synthesis, and ADME testing are crucial for developing pyrrolo[2,3-b]pyridine derivatives with the necessary properties to succeed in clinical development.
Q & A
Q. What are the common synthetic routes for 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)aniline?
- Methodological Answer : The compound can be synthesized via a ternary one-pot reaction involving aniline derivatives, aromatic aldehydes, and pyrrolo[2,3-b]pyridine intermediates. For example, imine formation using 5H-chromeno[2,3-b]pyridin-5-ol as a precursor has been reported to yield structurally similar N-arylmethylene derivatives with high purity (>95%) . Key steps include:
- Reaction Optimization : Adjusting molar ratios (e.g., 1:1:1 for aniline:aldehyde:heterocyclic alcohol).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.
- Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Ternary imine synthesis | 75–85 | 95–98 | |
| Suzuki coupling* | 60–70 | 90–95 | |
| *Hypothetical example based on related compounds. |
Q. What spectroscopic methods are used to characterize this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the presence of pyrrolopyridine (δ 7.8–8.5 ppm for aromatic protons) and aniline (δ 6.5–7.2 ppm) moieties .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 224.0965 for CHN).
- HPLC : Purity assessment using C18 columns (ACN/water gradient) .
Q. What are the known biological targets of this compound?
- Methodological Answer : Pyrrolo[2,3-b]pyridine derivatives exhibit kinase inhibition activity. For example:
- PI3K/Akt/mTOR Pathway : HS-116 (a related compound) suppresses phosphorylation of Akt and mTOR in Huh-7 cells .
- Dual Kinase Inhibition : PP121 (a structural analog) targets both tyrosine and serine/threonine kinases .
- Experimental Validation : Use kinase profiling assays (e.g., ATP-binding competition) and western blotting for downstream targets .
Advanced Research Questions
Q. How can the purity of this compound be optimized during synthesis?
- Methodological Answer :
- Reaction Monitoring : TLC or in-line HPLC to track intermediate formation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance imine stability .
- Crystallization : Use ethanol/water mixtures to precipitate high-purity product (≥98%) .
Q. How to resolve contradictions in reported biological activities of similar compounds?
- Methodological Answer : Discrepancies may arise from:
- Cell Line Variability : Test across multiple lines (e.g., Huh-7 vs. HEK293) .
- Compound Stability : Verify integrity via HPLC post-incubation .
- Assay Conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays) .
- Example : HS-116 shows apoptosis in Huh-7 cells but not in HEK293; validate using caspase-3/7 activity assays .
Q. How to design experiments to study structure-activity relationships (SAR) for kinase inhibition?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications at the aniline (e.g., electron-withdrawing groups) or pyrrolopyridine (e.g., halogenation) positions .
- Kinase Profiling : Use panels (e.g., KinomeScan) to assess selectivity .
- Molecular Docking : Compare binding modes in PI3K (PDB: 4JPS) vs. Abl1 (PDB: 1OPJ) .
Q. What strategies address discrepancies in solubility data for this compound?
- Methodological Answer :
- Solvent Screening : Test in DMSO, PBS, and simulated gastric fluid.
- Salt Formation : Explore hydrochloride or mesylate salts to enhance aqueous solubility .
- Surfactant Use : Add 0.1% Tween-80 to improve dispersion in cell culture media .
Data Contradiction Analysis
Q. Why do studies report varying IC values for PI3K inhibition by pyrrolopyridine derivatives?
- Methodological Answer :
- Assay Variability : Compare ATP concentrations (e.g., 1 µM vs. 10 µM ATP).
- Enzyme Isoforms : Test against PI3Kα vs. PI3Kγ isoforms .
- Table 2 : IC Variability in Literature
| Compound | PI3Kα IC (nM) | PI3Kγ IC (nM) | Reference |
|---|---|---|---|
| HS-116 | 12 ± 3 | 280 ± 45 | |
| PP121 | 8 ± 2 | 150 ± 30 |
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
